N~2~-(3-methoxypropyl)-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N2-(3-METHOXYPROPYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with a unique structure that includes methoxypropyl, methylphenyl, and nitropyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-METHOXYPROPYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxypropylamine with 4-methylphenyl isocyanate to form an intermediate, which is then reacted with 5-nitropyrimidine-2,4,6-triamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N2-(3-METHOXYPROPYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxy group can yield various substituted derivatives .
Scientific Research Applications
N2-(3-METHOXYPROPYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(3-METHOXYPROPYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-METHOXYPROPYL)-2-[(4-METHYLPHENYL)(METHYLSULFONYL)AMINO]BUTANAMIDE
- N2-(3-METHOXYPROPYL)-N-[1-(4-METHYLPHENYL)-3-(2-METHYL-2-PROPANYL)-1H-PYRAZOL-5-YL]-N2-{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}GLYCINAMIDE
Uniqueness
N2-(3-METHOXYPROPYL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20N6O3 |
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Molecular Weight |
332.36 g/mol |
IUPAC Name |
2-N-(3-methoxypropyl)-4-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C15H20N6O3/c1-10-4-6-11(7-5-10)18-14-12(21(22)23)13(16)19-15(20-14)17-8-3-9-24-2/h4-7H,3,8-9H2,1-2H3,(H4,16,17,18,19,20) |
InChI Key |
SPIFJEBOSBPQSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCCOC |
Origin of Product |
United States |
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